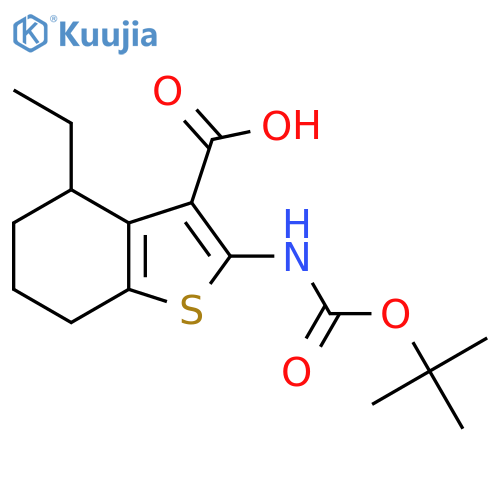

Cas no 2580191-07-5 (2-{(tert-butoxy)carbonylamino}-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid)

2-{(tert-butoxy)carbonylamino}-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- EN300-27723626

- 2-{[(tert-butoxy)carbonyl]amino}-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

- 2580191-07-5

- 2-{(tert-butoxy)carbonylamino}-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

-

- インチ: 1S/C16H23NO4S/c1-5-9-7-6-8-10-11(9)12(14(18)19)13(22-10)17-15(20)21-16(2,3)4/h9H,5-8H2,1-4H3,(H,17,20)(H,18,19)

- InChIKey: SQZJUVRVEGZSFT-UHFFFAOYSA-N

- ほほえんだ: S1C(=C(C(=O)O)C2=C1CCCC2CC)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 325.13477939g/mol

- どういたいしつりょう: 325.13477939g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 22

- 回転可能化学結合数: 5

- 複雑さ: 434

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.7

- トポロジー分子極性表面積: 104Ų

2-{(tert-butoxy)carbonylamino}-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27723626-1g |

2-{[(tert-butoxy)carbonyl]amino}-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |

2580191-07-5 | 1g |

$1029.0 | 2023-09-10 | ||

| Enamine | EN300-27723626-2.5g |

2-{[(tert-butoxy)carbonyl]amino}-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |

2580191-07-5 | 95.0% | 2.5g |

$2014.0 | 2025-03-20 | |

| Enamine | EN300-27723626-5g |

2-{[(tert-butoxy)carbonyl]amino}-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |

2580191-07-5 | 5g |

$2981.0 | 2023-09-10 | ||

| Enamine | EN300-27723626-0.05g |

2-{[(tert-butoxy)carbonyl]amino}-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |

2580191-07-5 | 95.0% | 0.05g |

$864.0 | 2025-03-20 | |

| Enamine | EN300-27723626-0.5g |

2-{[(tert-butoxy)carbonyl]amino}-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |

2580191-07-5 | 95.0% | 0.5g |

$987.0 | 2025-03-20 | |

| Enamine | EN300-27723626-10g |

2-{[(tert-butoxy)carbonyl]amino}-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |

2580191-07-5 | 10g |

$4421.0 | 2023-09-10 | ||

| Enamine | EN300-27723626-5.0g |

2-{[(tert-butoxy)carbonyl]amino}-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |

2580191-07-5 | 95.0% | 5.0g |

$2981.0 | 2025-03-20 | |

| Enamine | EN300-27723626-10.0g |

2-{[(tert-butoxy)carbonyl]amino}-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |

2580191-07-5 | 95.0% | 10.0g |

$4421.0 | 2025-03-20 | |

| Enamine | EN300-27723626-0.25g |

2-{[(tert-butoxy)carbonyl]amino}-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |

2580191-07-5 | 95.0% | 0.25g |

$946.0 | 2025-03-20 | |

| Enamine | EN300-27723626-1.0g |

2-{[(tert-butoxy)carbonyl]amino}-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |

2580191-07-5 | 95.0% | 1.0g |

$1029.0 | 2025-03-20 |

2-{(tert-butoxy)carbonylamino}-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid 関連文献

-

1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234

-

8. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

10. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

2-{(tert-butoxy)carbonylamino}-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acidに関する追加情報

Introduction to 2-{(tert-butoxy)carbonylamino}-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (CAS No. 2580191-07-5)

2-{(tert-butoxy)carbonylamino}-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, identified by its CAS number 2580191-07-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzothiophene class, a heterocyclic structure known for its broad range of biological activities and pharmacological potential. The presence of protective groups such as the (tert-butoxy)carbonyl (Boc) moiety and its unique substitution pattern make it a valuable intermediate in the synthesis of biologically active molecules.

The benzothiophene scaffold is a privileged structure in drug discovery due to its ability to interact with biological targets such as enzymes and receptors. Specifically, derivatives of benzothiophene have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The compound in question features a tetrahydropyran ring fused with a benzothiophene core, which enhances its solubility and bioavailability while maintaining potent biological activity. The (Boc)-protected amino group at the 2-position serves as a critical handle for further functionalization, allowing chemists to introduce additional modifications while protecting the amine from unwanted side reactions.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic applications. The tetrahydro-1-benzothiophene moiety is particularly interesting because it can be further modified to produce derivatives with enhanced pharmacokinetic profiles. For instance, studies have shown that substituents at the 3-position of the benzothiophene ring can significantly influence the compound's interaction with biological targets. The ethyl group at the 4-position in this compound may contribute to its stability and reactivity, making it an attractive candidate for further chemical manipulation.

The (tert-butoxy)carbonyl (Boc) group is a widely used protecting group in organic synthesis, particularly in peptide chemistry and medicinal chemistry. Its stability under basic conditions makes it an excellent choice for protecting amine groups during multi-step syntheses. Once the Boc group is removed under acidic conditions, the free amine can be readily functionalized for further derivatization. This feature is particularly useful in drug development, where precise control over functional group transformations is essential.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of novel compounds with greater accuracy. The structural features of 2-{(tert-butoxy)carbonylamino}-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (CAS No. 2580191-07-5) suggest potential interactions with various biological targets. For example, the benzothiophene core may mimic natural products known to exhibit antimicrobial properties, while the protected amino group provides a site for further derivatization to enhance binding affinity.

One notable application of this compound is in the synthesis of enzyme inhibitors. Enzymes play a crucial role in many biological pathways, and inhibiting their activity can lead to therapeutic benefits. The structural flexibility of the tetrahydropyran ring allows for fine-tuning of steric and electronic properties, which can be exploited to develop highly specific enzyme inhibitors. Additionally, the presence of polar functional groups such as hydroxyls and amines can enhance solubility and bioavailability, critical factors for drug-like properties.

The pharmaceutical industry has increasingly focused on developing small-molecule inhibitors as alternatives or complements to existing therapies. Small molecules offer several advantages over biologics, including easier administration routes and lower production costs. The compound described here represents a promising scaffold for developing novel small-molecule drugs targeting various diseases.

In conclusion,2-{(tert-butoxy)carbonylamino}-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (CAS No. 2580191-07-5) is a versatile intermediate with significant potential in pharmaceutical research and drug development. Its unique structural features make it an attractive candidate for further exploration in medicinal chemistry. As research continues to uncover new biological activities and synthetic methodologies, compounds like this are likely to play an increasingly important role in developing next-generation therapeutics.

2580191-07-5 (2-{(tert-butoxy)carbonylamino}-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid) 関連製品

- 1094302-56-3(1-3-(difluoromethoxy)phenylethane-1-thiol)

- 1006492-27-8(1-methyl-3-{3-(morpholin-4-yl)propylcarbamoyl}-1H-pyrazole-4-carboxylic acid)

- 1432030-55-1(methyl({1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmethyl})amine hydrochloride)

- 91908-44-0(N-(2,2-Diethoxyethyl)pyridine-4-carboxamide)

- 782462-71-9(3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1λ?-thiolane-1,1-dione)

- 2639456-47-4(tert-butyl N-{2-(3-hydroxypyrrolidin-1-yl)phenylmethyl}carbamate)

- 60330-34-9(4-(trifluoromethyl)-1H-indazol-3-amine)

- 923131-46-8(ethyl 4-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amidobenzoate)

- 1805380-61-3(4-Bromo-3-(difluoromethyl)-6-nitropyridine-2-carboxylic acid)

- 1385775-64-3((2S)-2-(2R)-2-{(benzyloxy)carbonylamino}-3-sulfanylpropanamido-3-hydroxypropanoic acid)